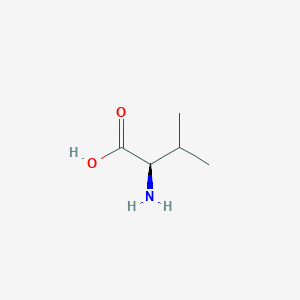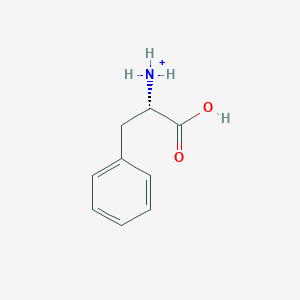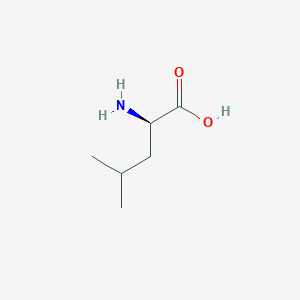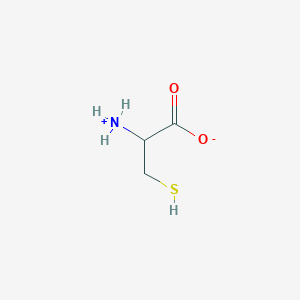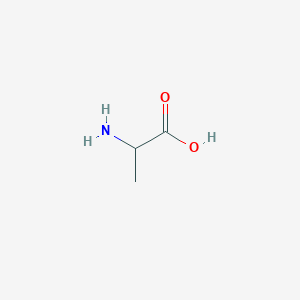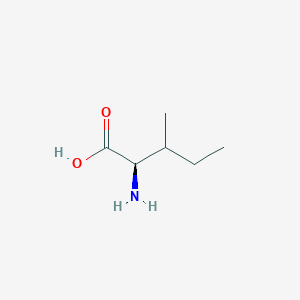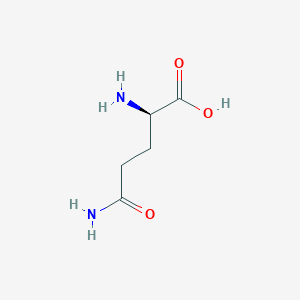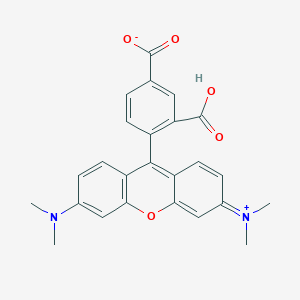
5-Carboxytetramethylrhodamine
Übersicht
Beschreibung
5-Carboxytetramethylrhodamine is a tetramethylrhodamine compound with a carboxy substituent at the 5-position . It is a long-wavelength dye and has a role as a fluorochrome . It can be covalently attached to DNA and is used in studies involving branched and duplex DNA/RNA structures . It is mainly used for single-molecule studies .
Molecular Structure Analysis
5-Carboxytetramethylrhodamine has an empirical formula of C25H22N2O5 . It is a solid compound with a molecular weight of 430.45 .Chemical Reactions Analysis
5-Carboxytetramethylrhodamine can react with azides via a copper-catalyzed click reaction . This reaction is part of a class of chemical reactions known as click chemistry, which uses bio-orthogonal or biologically unique moieties to label and detect a molecule of interest .Physical And Chemical Properties Analysis
5-Carboxytetramethylrhodamine is a solid compound . It has an extinction coefficient of ≥85000-97000 at 539-545 nm in methanol . Its fluorescence is characterized by an excitation maximum of 543 nm and an emission maximum of 570 nm in methanol .Wissenschaftliche Forschungsanwendungen
-
- 5-Carboxytetramethylrhodamine can be covalently attached to DNA and is used in studies involving branched and duplex DNA/RNA structures .
- It is mainly used for single-molecule studies .
- 5-Carboxytetramethylrhodamine is also used for the labeling of oligosaccharides for laser-induced fluorescence detection .
-
Oligonucleotide Labeling and Automated DNA Sequencing
- Under the name TAMRA, the carboxylic acid of TMR has achieved prominence as a dye for oligonucleotide labeling and automated DNA sequencing applications .
- 5-(and-6)-carboxytetramethylrhodamine, succinimidyl ester is the amine-reactive, mixed isomer form of TAMRA .
- Single isomer forms of 5-TAMRA SE and 6-TAMRA SE are also available .
-
Cell-Penetrating Peptides (CPPs) Studies
- 5-Carboxytetramethylrhodamine may be used as a fluorescence probe to study the distribution of molecules such as cell-penetrating peptides (CPPs) .
- It is used in applications such as two-dimensional fluorescence intensity distribution analysis (2D-FIDA), luminescence resonance energy transfer (LRET), and fluorescence resonance energy transfer (FRET) .
Safety And Hazards
Eigenschaften
IUPAC Name |
3-carboxy-4-[3-(dimethylamino)-6-dimethylazaniumylidenexanthen-9-yl]benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22N2O5/c1-26(2)15-6-9-18-21(12-15)32-22-13-16(27(3)4)7-10-19(22)23(18)17-8-5-14(24(28)29)11-20(17)25(30)31/h5-13H,1-4H3,(H-,28,29,30,31) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMZMTOFQCVHHFB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC2=C(C=C1)C(=C3C=CC(=[N+](C)C)C=C3O2)C4=C(C=C(C=C4)C(=O)[O-])C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22N2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20376330 | |
| Record name | 5-TAMRA | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20376330 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
430.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Carboxytetramethylrhodamine | |
CAS RN |
91809-66-4 | |
| Record name | 5-TAMRA | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20376330 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




